molecular formula C20H22F3N3O B10971742 3-methyl-4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

3-methyl-4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B10971742
M. Wt: 377.4 g/mol
InChI Key: IMGBZANQLKPDAY-UHFFFAOYSA-N
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Description

3-methyl-4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a trifluoromethyl group, and a carboxamide group

Preparation Methods

The synthesis of 3-methyl-4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the carboxamide group: This can be done through the reaction of the piperazine derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-methyl-4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or the aromatic rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methyl-4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its overall activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-methyl-4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide include:

    4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide: Lacks the 3-methyl group, which may affect its chemical properties and biological activity.

    3-methyl-4-(4-methylphenyl)-N-[2-(fluoromethyl)phenyl]piperazine-1-carboxamide: Contains a fluoromethyl group instead of a trifluoromethyl group, which can influence its reactivity and interactions with molecular targets.

    3-methyl-4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-sulfonamide: Has a sulfonamide group instead of a carboxamide group, which can alter its solubility and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22F3N3O

Molecular Weight

377.4 g/mol

IUPAC Name

3-methyl-4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H22F3N3O/c1-14-7-9-16(10-8-14)26-12-11-25(13-15(26)2)19(27)24-18-6-4-3-5-17(18)20(21,22)23/h3-10,15H,11-13H2,1-2H3,(H,24,27)

InChI Key

IMGBZANQLKPDAY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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